1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

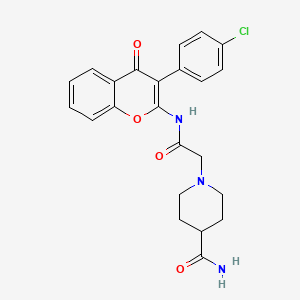

This compound is a heterocyclic molecule featuring a chromen-4-one core fused with a 4-chlorophenyl group, linked via an acetamide bridge to a piperidine-4-carboxamide moiety. Its molecular formula is C₁₄H₁₇ClN₂O₂, with a molecular weight of 312.75 g/mol (calculated from ). Key structural elements include:

- A 4-chlorophenyl substituent, enhancing lipophilicity and influencing receptor binding.

- A piperidine-4-carboxamide group, providing hydrogen-bonding sites and conformational flexibility.

The compound’s SMILES string (C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl) and InChIKey (IRIZASCTNCMXSH-UHFFFAOYSA-N) confirm its connectivity and stereochemical features .

Properties

IUPAC Name |

1-[2-[[3-(4-chlorophenyl)-4-oxochromen-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c24-16-7-5-14(6-8-16)20-21(29)17-3-1-2-4-18(17)31-23(20)26-19(28)13-27-11-9-15(10-12-27)22(25)30/h1-8,15H,9-13H2,(H2,25,30)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCLWZQMAISJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB), also known as Akt. PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is often deregulated in cancer, making it an attractive target for antitumor agents.

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB. It competes with ATP for binding to the active site of PKB, thereby preventing the phosphorylation and activation of the kinase. This compound has been optimized to provide nanomolar inhibition of PKB with up to 150-fold selectivity over the closely related kinase PKA.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)/PKB signaling pathway. This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.

Biological Activity

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its structure includes a piperidine ring and a chromenone moiety, which are known for their therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 359.81 g/mol. The presence of the 4-chlorophenyl group and the chromenone structure contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃ |

| Molecular Weight | 359.81 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 543.5±50.0 °C |

| Melting Point | Not Available |

Biological Activities

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of the compound is attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with chromenone derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways . The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, which aids in cellular uptake.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluated several piperidine derivatives for their acetylcholinesterase inhibitory activity, finding that compounds similar to the target compound exhibited significant inhibition with IC50 values ranging from 0.63 to 2.14 µM .

- Anticancer Efficacy : Another study assessed the cytotoxic effects on various cancer cell lines, showing that derivatives with the chromenone structure had IC50 values in the low micromolar range against multiple cancer types, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- The presence of electronegative groups (like Cl) is crucial for enhancing biological activity.

- The chromenone moiety plays a significant role in anticancer activity due to its ability to interact with DNA and inhibit topoisomerases .

- Piperidine derivatives generally enhance pharmacological effects due to their ability to interact with neurotransmitter receptors.

Scientific Research Applications

The compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, chromenone derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have suggested that the compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play crucial roles in the inflammatory response. In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokine production, suggesting that this compound might exert similar effects .

Antioxidant Properties

The antioxidant activity of the compound is likely due to its ability to scavenge free radicals and reduce oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, derivatives of chromenones were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Results indicated that certain modifications enhanced their efficacy significantly.

- Inflammation Models : Research published in Phytotherapy Research demonstrated that similar compounds reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased edema and pain responses .

- Antioxidant Activity Assessment : A study conducted on various chromenone derivatives showed promising results in reducing oxidative stress markers in vitro, suggesting that this compound could be beneficial in conditions characterized by oxidative damage .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone ()

- Structure: Replaces the chromen-4-one core with a quinoxalinone ring.

- Key Differences: The quinoxalinone system introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity. The methyl group at position 3 increases steric bulk.

- Activity: Quinoxalinone derivatives are associated with kinase inhibition and antimicrobial activity .

1-{2-[3-(2-Chlorophenoxy)azetidin-1-yl]-2-oxoethyl}piperidine-4-carboxamide ()

- Structure: Substitutes the chromene system with an azetidine ring bearing a 2-chlorophenoxy group.

- Key Differences: The azetidine ring (4-membered) reduces conformational flexibility compared to piperidine. The 2-chlorophenoxy group may alter metabolic stability.

- Activity : Azetidine-containing compounds are explored for CNS targets due to improved blood-brain barrier penetration .

N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide ()

- Structure : Features a furan-substituted benzoyl group instead of chromen-4-one.

- Key Differences : The furan ring introduces oxygen-based polarity, while the benzoyl group increases aromatic surface area.

- Activity : Furan derivatives are studied for anti-inflammatory and anticancer properties .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- The target compound’s lower LogP compared to quinoxalinone analogs suggests better aqueous solubility, critical for oral bioavailability.

- The chromene core in the target compound provides a planar structure for DNA intercalation or enzyme binding, contrasting with the 3D flexibility of azetidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.